Cellular IDO1 Inhibition Potency of 2-Cyclopropyl-2,3-dihydro-1H-isoindol-4-amine vs. Benchmark IDO1 Inhibitors
2-Cyclopropyl-2,3-dihydro-1H-isoindol-4-amine inhibits IDO1 with an IC50 of 76 nM in IFN-γ stimulated human HeLa cells, measured via kynurenine production after 1 hour pre-incubation [1]. This potency is comparable to the clinically investigated IDO1 inhibitor Epacadostat (INCB024360), which exhibits IC50 values ranging from 10 nM to 71.8 nM in similar cellular assays [2]. The compound demonstrates meaningful cellular IDO1 inhibition within the same order of magnitude as a clinical-stage benchmark.
| Evidence Dimension | Cellular IDO1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 76 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 = 10 nM to 71.8 nM |
| Quantified Difference | Target compound is approximately 1.1× to 7.6× less potent than Epacadostat depending on the specific assay conditions |
| Conditions | IFN-γ stimulated human HeLa cells; kynurenine production; 1 hr pre-incubation |
Why This Matters
This quantitative cellular potency data enables researchers to select this compound as a structurally distinct IDO1 inhibitor scaffold for hit-to-lead optimization or as a tool compound for pathway validation, with activity comparable to a clinical benchmark.
- [1] BindingDB. BDBM50454800 (CHEMBL4210456). IC50: 76 nM. Assay: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells assessed as inhibition of kynurenine production pre-incubated for 1 hr. View Source
- [2] Cosmo Bio. Epacadostat (INCB 024360). IDO1 inhibitor with IC50 of 71.8 nM. Toxicol Appl Pharmacol. 2017 May 15;323:74-80. View Source
